molecular formula C26H34N2O4 B11507101 N-[(Adamantan-1-YL)methyl]-N-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-YL]acetamide

N-[(Adamantan-1-YL)methyl]-N-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-YL]acetamide

Cat. No.: B11507101
M. Wt: 438.6 g/mol
InChI Key: OWUHBBKVPOEBFW-UHFFFAOYSA-N
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Description

N-[(Adamantan-1-YL)methyl]-N-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-YL]acetamide: is a complex organic compound that features a unique combination of adamantane, pyrrolidine, and acetamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Adamantan-1-YL)methyl]-N-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-YL]acetamide typically involves multiple steps:

    Formation of the Adamantane Derivative: The adamantane moiety is often introduced through a Friedel-Crafts alkylation reaction, where adamantane is reacted with a suitable alkylating agent in the presence of a Lewis acid catalyst.

    Synthesis of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via a cyclization reaction involving a suitable dicarbonyl compound and an amine.

    Coupling Reactions: The adamantane derivative and the pyrrolidine derivative are then coupled using a suitable coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the adamantane moiety, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products

    Oxidation: Hydroxylated derivatives of the adamantane moiety.

    Reduction: Alcohol derivatives of the carbonyl groups.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(Adamantan-1-YL)methyl]-N-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-YL]acetamide:

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in the design of antiviral and anticancer agents.

    Materials Science: The adamantane moiety imparts rigidity and stability, making the compound useful in the development of advanced materials such as polymers and nanomaterials.

    Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of N-[(Adamantan-1-YL)methyl]-N-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-YL]acetamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes and receptors, modulating their activity.

    Pathways Involved: The compound can influence various biochemical pathways, including those involved in cell signaling and metabolism.

Comparison with Similar Compounds

N-[(Adamantan-1-YL)methyl]-N-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-YL]acetamide: can be compared with similar compounds such as:

    N-[(Adamantan-1-YL)methyl]-N-[2,5-dioxo-1-(4-methoxyphenyl)pyrrolidin-3-YL]acetamide: This compound has a methoxy group instead of a propoxy group, which may influence its chemical properties and biological activity.

    N-[(Adamantan-1-YL)methyl]-N-[2,5-dioxo-1-(4-ethoxyphenyl)pyrrolidin-3-YL]acetamide: The ethoxy group provides different steric and electronic effects compared to the propoxy group.

The uniqueness of This compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C26H34N2O4

Molecular Weight

438.6 g/mol

IUPAC Name

N-(1-adamantylmethyl)-N-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]acetamide

InChI

InChI=1S/C26H34N2O4/c1-3-8-32-22-6-4-21(5-7-22)28-24(30)12-23(25(28)31)27(17(2)29)16-26-13-18-9-19(14-26)11-20(10-18)15-26/h4-7,18-20,23H,3,8-16H2,1-2H3

InChI Key

OWUHBBKVPOEBFW-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N(CC34CC5CC(C3)CC(C5)C4)C(=O)C

Origin of Product

United States

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